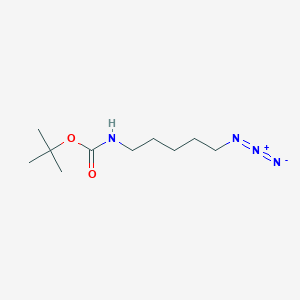![molecular formula C8H9N3O B1354372 8-Ethoxy-imidazo[1,2-a]pyrazine CAS No. 142744-38-5](/img/structure/B1354372.png)
8-Ethoxy-imidazo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethoxy-imidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 . It is an off-white solid and is often used as a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Various synthetic methods have been developed, including iodine-catalyzed one-pot three-component condensations . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3O/c1-2-12-8-7-9-3-5-11(7)6-4-10-8/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine is known for its reactivity and multifarious biological activity . It undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 163.18 and a molecular formula of C8H9N3O .科学的研究の応用
Bioreductive Drugs : A study by Naylor (1994) explored the use of imidazo[1,2-a]pyrazine derivatives as bioreductively activated cytotoxins. These compounds showed significant differential cytotoxicities in vitro, although their in vivo efficacy was less pronounced. The study highlights the potential of these compounds in developing new bioreductive drugs (Naylor, 1994).
Drug Development and Organic Synthesis : Goel, Luxami, and Paul (2015) reviewed the role of imidazo[1,2-a]pyrazine as a versatile scaffold in organic synthesis and drug development. The review emphasized its multifarious biological activities, indicating the compound's significance in pharmaceutical research (Goel, Luxami & Paul, 2015).
Antiulcer Agents : Kaminski et al. (1987) studied substituted imidazo[1,2-a]pyrazines as antiulcer agents. These compounds were found to exhibit a combination of antisecretory and cytoprotective activity in animal models, suggesting their potential use in treating ulcers (Kaminski et al., 1987).
Inotropic Activity : Spitzer et al. (1988) explored the inotropic activity of imidazo[1,2-a]pyrazines. These compounds demonstrated superior inotropic activity, with potential applications in treating congestive heart failure (Spitzer et al., 1988).
Anticancer Activity : A study by Goel, Luxami, and Paul (2015) synthesized imidazo[1,2-a]pyrazine–coumarin hybrids and evaluated their in vitro antitumor activities. These compounds represent a promising direction in anticancer drug development (Goel, Luxami & Paul, 2015).
Negative Modulators in Seizure Protection : Savall et al. (2018) discovered imidazo[1,2-a]pyrazines as selective negative modulators of AMPARs associated with transmembrane AMPAR regulatory protein γ-8. These compounds showed potential in seizure protection in animal models (Savall et al., 2018).
作用機序
Target of Action
8-Ethoxy-imidazo[1,2-a]pyrazine is a versatile scaffold in organic synthesis and drug development .
Mode of Action
Imidazo[1,2-a]pyrazine derivatives have been reported to exhibit reactivity and multifarious biological activity . The compound’s interaction with its targets and any resulting changes would depend on the specific biological context.
Biochemical Pathways
Imidazo[1,2-a]pyrazine derivatives have been reported to exhibit multifarious biological activity , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Imidazo[1,2-a]pyrazine derivatives have been reported to exhibit multifarious biological activity , suggesting that they may have multiple effects at the molecular and cellular levels.
将来の方向性
生化学分析
Biochemical Properties
8-Ethoxy-imidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular responses.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of cancerous cells, pathogens, and components of the immune system . These effects are mediated through its interaction with specific cellular targets, leading to alterations in cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the overall cellular function . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting specific enzymes or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The distribution pattern can influence its activity and effectiveness in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is critical for its interaction with cellular targets and subsequent biochemical effects.
特性
IUPAC Name |
8-ethoxyimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-7-9-3-5-11(7)6-4-10-8/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQBEFFQTCEJDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)

